REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[C:5]([O:14][CH3:15])[C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=1.CCN(C(C)C)C(C)C.[H][H].O>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([O:14][CH3:15])[C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=1
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Name
|
|
Quantity
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43 g
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Type
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reactant
|
Smiles
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ClC1=NC2=C(C(=CC=C2C(=N1)Cl)C)OC
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Name
|
|
Quantity
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22.9 g
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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2580 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
8.6 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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800 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CUSTOM
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Details
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The filtrate was separated
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Type
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WASH
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Details
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the organic layer was washed with water (500 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous layers were re-extracted with EtOAc (700 mL)
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Type
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WASH
|
Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized from EtOAc (64 mL)/petroleum ether (192 mL)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C=N1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 67.5% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |